Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 6-hydroxyl group, a 3,4,5-trimethoxyphenyl moiety, and a piperazine-1-carboxylate ester. The piperazine-carboxylate ester contributes to solubility and pharmacokinetic properties, making the molecule a candidate for antimicrobial or antifungal applications .
Properties
IUPAC Name |
ethyl 4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6S/c1-5-32-21(28)25-8-6-24(7-9-25)16(18-19(27)26-20(33-18)22-12-23-26)13-10-14(29-2)17(31-4)15(11-13)30-3/h10-12,16,27H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMUAOCVHWGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the thiazole and triazole rings, followed by their coupling with a piperazine derivative.
Formation of Thiazole Ring: The thiazole ring can be synthesized via the reaction of a thiourea derivative with α-haloketones under basic conditions.
Formation of Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves the coupling of the thiazole-triazole intermediate with a piperazine derivative in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiazole ring can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of nitro groups would yield amines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions of thiazole and triazole derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiazole and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Cores and Substituents
The compound’s thiazolo-triazole core distinguishes it from analogs with pyrazole, pyrimidine, or thiadiazole systems. Key structural comparisons include:
| Compound Name | Core Structure | Key Substituents | Biological Inference |
|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazole | 3,4,5-Trimethoxyphenyl, piperazine | Antifungal/antimicrobial potential |
| Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-... | Thiazolo[3,2-b][1,2,4]triazole | 3-Fluorophenyl | Enhanced halogen-mediated binding |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles | Pyrazole-triazole-thiadiazole hybrid | 4-Methoxyphenyl | Lanosterol demethylase inhibition |
| Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | 1,2,3-Triazole | Pyridin-3-yl, formyl | Chelation or enzyme inhibition |
Key Observations :
Docking Studies :
- The hydroxyl group on the thiazolo-triazole core may form hydrogen bonds with lanosterol demethylase’s heme iron, analogous to azole antifungals .
- Trimethoxyphenyl’s bulk may occupy hydrophobic pockets more effectively than smaller substituents (e.g., 4-methoxyphenyl in ) .
Advantages and Limitations of the Target Compound
- Advantages :
- Limitations: Synthetic complexity due to multiple substituents may reduce scalability. Potential toxicity from the trimethoxyphenyl group (unreported in analogs).
Biological Activity
Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.
- Molecular Formula: C21H25N5O5S
- Molecular Weight: 459.52 g/mol
- IUPAC Name: this compound
The compound primarily targets the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathways. These pathways are critical in regulating cellular stress responses and inflammatory processes.
Biochemical Pathways
- Endoplasmic Reticulum (ER) Stress Pathway : The compound influences the ER stress response, which is essential for maintaining cellular homeostasis.
- NF-kB Inflammatory Pathway : By modulating NF-kB activity, the compound exhibits anti-inflammatory properties.
Biological Activities
Research indicates that this compound demonstrates several biological activities:
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Properties : The modulation of NF-kB suggests potential applications in treating inflammatory diseases.
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegenerative diseases, the compound showed significant reduction in markers of neuronal damage and inflammation.
- Inflammatory Disease Models : In models of induced inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in decreased swelling and pain response.
Pharmacokinetics
The pharmacokinetic profile indicates that factors such as solubility and stability significantly influence the compound's bioavailability. The compound's molecular weight (459.52 g/mol) also suggests favorable absorption characteristics.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing Ethyl 4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate?
The synthesis involves multi-step reactions:
- Thiazolo-triazole framework formation : Cyclization of thiosemicarbazide derivatives under acidic conditions to form the thiazolo[3,2-b][1,2,4]triazole core .
- Alkylation/arylation : Introduction of the 3,4,5-trimethoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation .
- Piperazine coupling : Reaction of the intermediate with ethyl piperazine-1-carboxylate using coupling agents like DCC or EDCI .
- Purification : Column chromatography (silica gel, eluents: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly the hydroxyl (-OH) and methoxy (-OCH3) groups .
- Mass spectrometry (HRMS) : To confirm molecular weight (C22H29N5O6S, MW: 491.56) and fragmentation patterns .
- X-ray crystallography : For resolving bond angles and stereochemistry of the thiazolo-triazole and piperazine moieties .
Q. How do functional groups influence the compound’s reactivity?
- Hydroxyl group (-OH) : Participates in hydrogen bonding, affecting solubility and biological target interactions. Susceptible to oxidation, requiring inert atmospheres during synthesis .
- Trimethoxyphenyl group : Electron-donating methoxy groups enhance electrophilic substitution reactivity, influencing interactions with aromatic biological targets (e.g., enzyme active sites) .
- Piperazine ring : Basic nitrogen atoms facilitate salt formation (e.g., hydrochloride salts) to improve solubility and pharmacokinetics .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require strict temperature control (<60°C) to avoid side reactions .
- Catalyst choice : Lewis acids (e.g., ZnCl2) enhance Friedel-Crafts alkylation efficiency for the trimethoxyphenyl group, reducing reaction time by 30–40% .
- Stepwise purification : Use preparative HPLC after each synthetic step to isolate intermediates, minimizing carryover impurities and improving final yield (typical yield: 55–65%) .
Q. How should researchers address contradictions in reported biological activity data?
- Comparative structural analysis : Compare analogs (e.g., Ethyl 4-((4-bromophenyl)(thiazolo-triazolyl)methyl)piperazine-1-carboxylate) to identify substituent-dependent activity trends (Table 1) .
- Replication studies : Validate conflicting results (e.g., IC50 variations in kinase assays) using standardized protocols (e.g., ATP concentration, incubation time) .
| Analog Substituent | Biological Activity | Reference |
|---|---|---|
| 3,4,5-trimethoxyphenyl | NLRP3 inflammasome inhibition (IC50: 1.2 µM) | |
| 4-bromophenyl | Anticancer (HeLa cells, IC50: 8.7 µM) | |
| 3-fluorophenyl | Anti-inflammatory (COX-2 inhibition: 72%) |
Q. What methodologies elucidate the compound’s mechanism in NLRP3 inflammasome inhibition?
- In vitro assays : Measure IL-1β release in LPS-primed macrophages using ELISA to quantify NLRP3 pathway suppression .
- Molecular docking : Simulate interactions between the compound and NLRP3’s NACHT domain (PDB: 7PZC) to identify key binding residues (e.g., Arg258, Glu279) .
- Western blotting : Assess ASC speck formation and caspase-1 activation to confirm inflammasome complex disruption .
Q. How can computational modeling predict biological targets?
- Pharmacophore mapping : Use Schrödinger’s Phase to model essential features (e.g., hydrogen bond acceptors, hydrophobic regions) aligned with kinase or GPCR targets .
- Molecular dynamics simulations (MD) : Analyze stability of compound-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize high-affinity targets .
Q. What strategies improve solubility for in vivo studies?
- Salt formation : Prepare hydrochloride salts via treatment with HCl gas in diethyl ether, improving aqueous solubility by 5–10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability and reduce off-target effects .
Q. How to design structure-activity relationship (SAR) studies?
- Analog synthesis : Modify substituents (e.g., replace 3,4,5-trimethoxyphenyl with 4-ethoxyphenyl) and test biological activity .
- QSAR modeling : Use MOE or RDKit to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .
Q. What experimental controls are critical for stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
